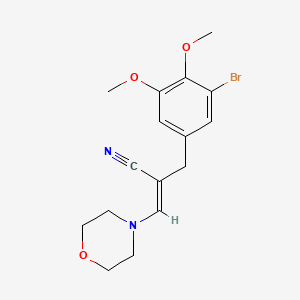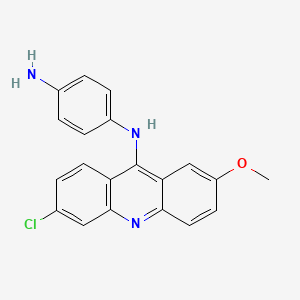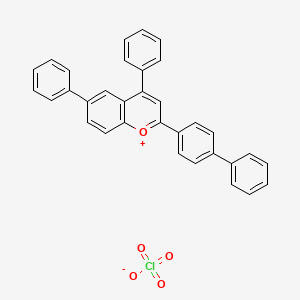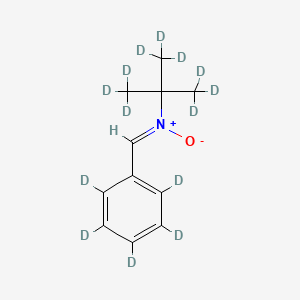
Phenol, p-(alpha-(2-(dimethylamino)ethoxy)-o-methylbenzyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(Dimethylamino)ethoxy(2-methylphenyl)methyl]phenol is a chemical compound with a complex structure that includes a phenol group, a dimethylamino group, and an ethoxy group attached to a methylphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Dimethylamino)ethoxy(2-methylphenyl)methyl]phenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methylphenol with 2-(dimethylamino)ethanol under specific conditions to form the desired product. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(Dimethylamino)ethoxy(2-methylphenyl)methyl]phenol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenolic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various phenolic derivatives .
Aplicaciones Científicas De Investigación
4-[2-(Dimethylamino)ethoxy(2-methylphenyl)methyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-[2-(Dimethylamino)ethoxy(2-methylphenyl)methyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the dimethylamino group may influence its solubility and reactivity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other phenolic compounds with dimethylamino and ethoxy groups, such as:
- 4-[2-(Dimethylamino)ethoxy]phenol
- 2-Methyl-4-[2-(dimethylamino)ethoxy]phenol
Uniqueness
What sets 4-[2-(Dimethylamino)ethoxy(2-methylphenyl)methyl]phenol apart is its specific structural arrangement, which imparts unique chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
29214-97-9 |
|---|---|
Fórmula molecular |
C18H23NO2 |
Peso molecular |
285.4 g/mol |
Nombre IUPAC |
4-[2-(dimethylamino)ethoxy-(2-methylphenyl)methyl]phenol |
InChI |
InChI=1S/C18H23NO2/c1-14-6-4-5-7-17(14)18(21-13-12-19(2)3)15-8-10-16(20)11-9-15/h4-11,18,20H,12-13H2,1-3H3 |
Clave InChI |
HKMMNJKPPYCQOH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(C2=CC=C(C=C2)O)OCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![potassium;[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13825986.png)
![N-[2-[2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]-3-nitrobenzamide](/img/structure/B13825998.png)
![2-Methyl-3-propyl-6,7-dihydro-5H-cyclopenta[B]pyrazine](/img/structure/B13826004.png)


![N-[4-(dimethylamino)benzyl]-N-(tetrahydrofuran-2-ylmethyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B13826016.png)


